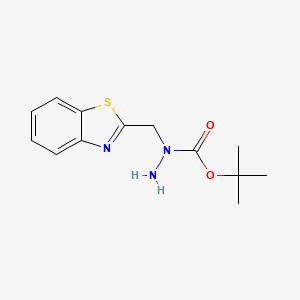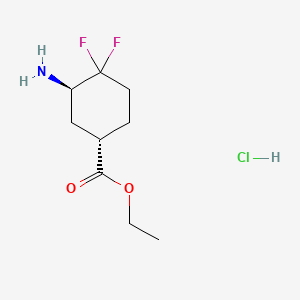
ethyl(1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized to introduce the amino and difluoro groups.
Esterification: The carboxylate group is esterified using ethyl alcohol under acidic conditions to form the ethyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSMe) or ammonia (NH3).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, alcohols, and substituted cyclohexane derivatives.
科学的研究の応用
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoro groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Ethyl (1S,3R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of difluoro groups.
Ethyl (1S,3R)-3-amino-4-chlorocyclohexane-1-carboxylate hydrochloride: Similar structure but with a chloro group instead of difluoro groups.
Uniqueness
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The difluoro groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H16ClF2NO2 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-3-4-9(10,11)7(12)5-6;/h6-7H,2-5,12H2,1H3;1H/t6-,7+;/m0./s1 |
InChIキー |
BRHVQFKFMMTQKU-UOERWJHTSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCC([C@@H](C1)N)(F)F.Cl |
正規SMILES |
CCOC(=O)C1CCC(C(C1)N)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


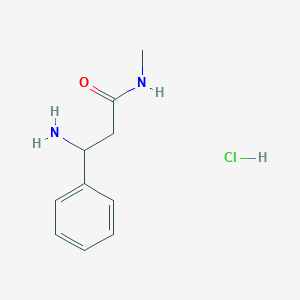

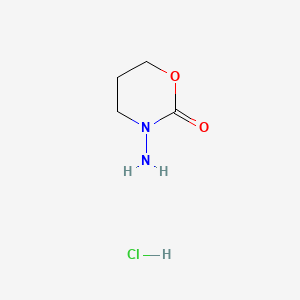
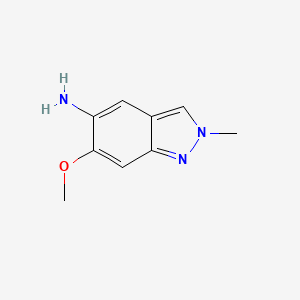
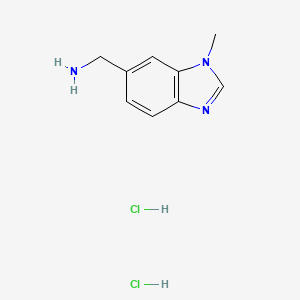

![tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate](/img/structure/B13453950.png)

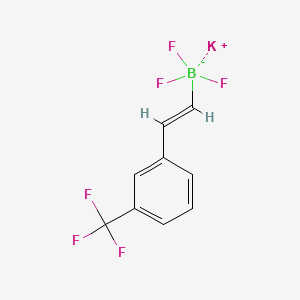
![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)

